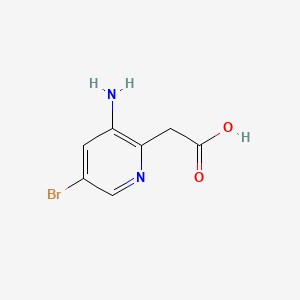

(3-Amino-5-bromopyridin-2-yl)acetic acid

Description

(3-Amino-5-bromopyridin-2-yl)acetic acid is a pyridine derivative with the molecular formula C₇H₇BrN₂O₂ and a molecular weight of 231.06 g/mol . Its CAS registry number is 886373-11-1, and it is commercially available with a purity of 95% . Structurally, it features:

- A pyridine ring substituted with an amino group (-NH₂) at position 3 and a bromo atom (-Br) at position 5.

- An acetic acid moiety (-CH₂COOH) attached to position 2 of the pyridine ring.

This compound is part of a broader class of halogenated pyridine derivatives, which are frequently utilized in pharmaceutical and agrochemical research due to their bioisosteric properties and ability to modulate electronic effects .

Propriétés

IUPAC Name |

2-(3-amino-5-bromopyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c8-4-1-5(9)6(10-3-4)2-7(11)12/h1,3H,2,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXAYGGCRBEJQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718853 | |

| Record name | (3-Amino-5-bromopyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886373-11-1 | |

| Record name | (3-Amino-5-bromopyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-5-bromopyridin-2-yl)acetic acid typically involves the bromination of 2-amino-5-bromopyridine followed by the introduction of the acetic acid group. One common method includes:

Acetic Acid Introduction: The brominated product is then reacted with chloroacetic acid under basic conditions to introduce the acetic acid moiety.

Industrial Production Methods: Industrial production methods for (3-Amino-5-bromopyridin-2-yl)acetic acid are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: (3-Amino-5-bromopyridin-2-yl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents used.

Common Reagents and Conditions:

Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using boronic acids or esters.

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Applications De Recherche Scientifique

(3-Amino-5-bromopyridin-2-yl)acetic acid has several applications in scientific research:

Mécanisme D'action

The mechanism of action of (3-Amino-5-bromopyridin-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and bromine substituents can influence its binding affinity and specificity towards molecular targets . The acetic acid moiety can also play a role in its solubility and transport within biological systems .

Comparaison Avec Des Composés Similaires

Key Structural Differences and Implications

Functional Group Variations: Acetic Acid vs. Acetamide: The target compound and its amide analogs (e.g., 2-[(5-Bromopyridin-3-yl)oxy]acetamide) share identical molecular weights but differ in functional groups. Ester Derivative: Ethyl 2-(3-amino-5-bromopyridin-2-yl)acetate introduces an ethyl ester group, which increases lipophilicity and may improve bioavailability compared to the carboxylic acid form .

Substituent Position and Halogenation: The bromo atom at position 5 is conserved in all analogs, but its electronic effects vary with substituent positions. For example, 2-((2-Bromopyridin-3-yl)oxy)acetamide places bromine at position 2, altering steric and electronic interactions .

Ring-Modified Analogs: 3-Amino-5-bromopyridine-2-carboxylic acid directly attaches the carboxylic acid group to the pyridine ring (position 2), which may enhance intramolecular hydrogen bonding compared to the acetic acid side chain .

Activité Biologique

(3-Amino-5-bromopyridin-2-yl)acetic acid is an organic compound with the molecular formula C7H7BrN2O2. It features a pyridine ring substituted with both amino and bromine groups, along with an acetic acid moiety. This unique structure allows it to participate in various biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of (3-Amino-5-bromopyridin-2-yl)acetic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the amino and bromine substituents can significantly influence its binding affinity and specificity towards molecular targets, which may modulate enzymatic activities or receptor functions in biological systems.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of (3-Amino-5-bromopyridin-2-yl)acetic acid. It has shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar pyridine structures have demonstrated effective inhibition of pathogens such as Escherichia coli and Staphylococcus aureus at concentrations ranging from 0.25 mg/mL to 1 mg/mL .

Anti-inflammatory Properties

In addition to its antimicrobial potential, (3-Amino-5-bromopyridin-2-yl)acetic acid has been investigated for its anti-inflammatory properties. Research indicates that derivatives of this compound may inhibit pro-inflammatory cytokines, suggesting a role in the treatment of inflammatory diseases .

Case Studies and Experimental Findings

- Antibacterial Screening : A study evaluated the antibacterial activity of various compounds related to (3-Amino-5-bromopyridin-2-yl)acetic acid against E. coli, Pseudomonas aeruginosa, and Bacillus cereus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.3 µM against Gram-negative bacteria .

- Cytotoxicity Assessments : In vitro assays have been conducted to assess the cytotoxic effects of (3-Amino-5-bromopyridin-2-yl)acetic acid on cancer cell lines. These studies revealed that at specific concentrations, the compound could induce cytostatic effects without causing significant cell death, highlighting its potential as a therapeutic agent in cancer treatment .

Structure-Activity Relationship (SAR)

The structural modifications of (3-Amino-5-bromopyridin-2-yl)acetic acid play a crucial role in determining its biological activity. Variations in substituents on the pyridine ring can enhance or diminish its pharmacological effects. For example, compounds with additional halogen substitutions have shown increased potency against specific bacterial strains compared to their non-halogenated counterparts .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (3-Amino-5-bromopyridin-2-yl)acetic acid | Amino and bromine substituents on pyridine | Antimicrobial, anti-inflammatory |

| 2-Amino-5-bromopyridine | Lacks acetic acid moiety | Limited versatility in synthesis |

| 5-Bromo-2-pyridinecarboxylic acid | Different substitution pattern | Varies in reactivity and applications |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-Amino-5-bromopyridin-2-yl)acetic acid with high purity?

- Methodology : Begin with bromination of a pyridine precursor (e.g., 3-aminopyridin-2-ylacetic acid) using brominating agents like (N-bromosuccinimide) under controlled conditions (e.g., , 0–5°C). Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (ethanol/water) or column chromatography (silica gel, ) to avoid isomer contamination, as seen in structurally similar bromopyridine derivatives .

- Key Parameters : Reaction temperature (<50°C), stoichiometric control of brominating agents, and inert atmosphere to prevent oxidation of the amino group.

Q. How can the purity of (3-Amino-5-bromopyridin-2-yl)acetic acid be validated post-synthesis?

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase (e.g., , 0.1% TFA) to detect impurities like unreacted precursors or regioisomers. Compare retention times to standards .

- NMR : - and -NMR to confirm substitution patterns (e.g., bromine at C5, amino at C3). Absence of peaks at δ 7.8–8.2 ppm (pyridine protons) indicates successful bromination .

- Elemental Analysis : Verify Br content (~25.9% by mass) to confirm stoichiometric bromination .

Q. What experimental precautions are critical for handling (3-Amino-5-bromopyridin-2-yl)acetic acid?

- Stability : Store under inert gas (N) at –20°C to prevent degradation of the amino group. Avoid prolonged exposure to light, as brominated aromatics are prone to photodecomposition .

- Safety : Use fume hoods and PPE (gloves, goggles) due to the compound’s corrosivity (similar to acetic acid derivatives) and potential bromine release under heating .

Advanced Research Questions

Q. How does computational modeling (e.g., DFT) predict the electronic properties of (3-Amino-5-bromopyridin-2-yl)acetic acid?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to analyze:

- Electrostatic Potential : Identify electron-rich regions (amino group) for nucleophilic reactions.

- HOMO-LUMO Gap : Predict reactivity (e.g., lower gap = higher electrophilicity at C5-Br) .

Q. What strategies resolve contradictions in biological activity data for brominated pyridine derivatives?

- Case Study : If antibacterial assays show inconsistent IC values, conduct dose-response studies under standardized conditions (pH 7.4, 37°C). Use LC-MS to verify compound stability in assay media .

- Statistical Analysis : Apply ANOVA to differentiate between biological variability (e.g., cell line differences) and experimental error .

Q. How can the acid dissociation constant (pKa) of (3-Amino-5-bromopyridin-2-yl)acetic acid be experimentally determined?

- Potentiometric Titration : Titrate the compound (0.01 M) with NaOH (0.1 M) in deionized water. Use a glass electrode to monitor pH. The carboxylic acid group (pKa ~2.5) and amino group (pKa ~9.5) will show distinct equivalence points. Compare results with computational predictions (e.g., COSMO-RS) .

- Challenges : Account for Br’s inductive effect, which lowers the carboxylic acid pKa by ~0.3 units compared to acetic acid .

Q. What mechanistic insights explain regioselectivity in the bromination of pyridine precursors?

- Hypothesis : Bromine directs to C5 due to resonance stabilization from the amino group at C3. Validate via -NMR kinetic studies (e.g., monitor intermediate formation at 0°C vs. 25°C) .

- Computational Support : Transition state modeling (DFT) shows lower activation energy for C5 bromination due to favorable orbital overlap with the amino group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.